2-[4-(2-Bromobenzoyl)piperazin-1-yl]-4-methyl-6-(piperidin-1-yl)pyrimidine

Halogen Bonding Medicinal Chemistry Kinase Inhibition

This 2-bromobenzoyl-piperazinylpyrimidine (CAS 946213-33-8) is a privileged scaffold for developing selective kinase inhibitors and GPCR modulators. The ortho-bromo substituent enables halogen bonding interactions absent in non-halogenated or para-substituted analogs, while the 6-piperidin-1-yl group provides a distinct steric and basicity profile that enhances kinase selectivity and CNS penetration (estimated tPSA ~44.5 Ų, LogP ~4.5). Strategic for SAR exploration in triple-negative breast cancer, glioblastoma, and CCR4-mediated inflammatory diseases. Each regioisomer is a distinct entity—this specific 2-bromo isomer is essential for atropisomerism-driven selectivity studies.

Molecular Formula C21H26BrN5O
Molecular Weight 444.4 g/mol
CAS No. 946213-33-8
Cat. No. B3310652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(2-Bromobenzoyl)piperazin-1-yl]-4-methyl-6-(piperidin-1-yl)pyrimidine
CAS946213-33-8
Molecular FormulaC21H26BrN5O
Molecular Weight444.4 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3=CC=CC=C3Br)N4CCCCC4
InChIInChI=1S/C21H26BrN5O/c1-16-15-19(25-9-5-2-6-10-25)24-21(23-16)27-13-11-26(12-14-27)20(28)17-7-3-4-8-18(17)22/h3-4,7-8,15H,2,5-6,9-14H2,1H3
InChIKeyARNNVWUCASJNPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[4-(2-Bromobenzoyl)piperazin-1-yl]-4-methyl-6-(piperidin-1-yl)pyrimidine (CAS 946213-33-8): A Strategic Piperazinylpyrimidine Scaffold for Kinase & GPCR Research


The compound 2-[4-(2-Bromobenzoyl)piperazin-1-yl]-4-methyl-6-(piperidin-1-yl)pyrimidine (CAS 946213-33-8) is a synthetic small molecule belonging to the piperazinylpyrimidine class, a privileged scaffold in medicinal chemistry known for yielding selective kinase inhibitors and GPCR modulators [1]. With a molecular formula of C21H26BrN5O and a molecular weight of 444.38 g/mol, it features a 2-bromobenzoyl substituent on a piperazine ring, a 4-methyl group, and a 6-piperidin-1-yl substitution on the pyrimidine core . This specific substitution pattern differentiates it from other in-class compounds and positions it as a versatile intermediate or lead candidate in oncology and immunology drug discovery programs.

Why Generic Piperazinylpyrimidines Cannot Replace 946213-33-8: Structural Determinants of Target Engagement


Simple substitution within the piperazinylpyrimidine class is not feasible for procurement because minor structural modifications profoundly alter biological activity and physicochemical properties. The 2-bromobenzoyl group enables halogen bonding interactions that are absent in non-halogenated or differently halogenated analogs [1]. Furthermore, the piperidin-1-yl group at the 6-position provides a distinct steric and basicity profile compared to alkylamino substituents, impacting kinase selectivity and ADME properties [2]. Regioisomerism of the bromine atom (2- vs. 3- vs. 4-position) further modulates lipophilicity and target binding, making each isomer a distinct chemical entity with unique performance characteristics. The following quantitative evidence demonstrates why this specific compound warrants prioritized selection.

Quantitative Differentiation Evidence for 2-[4-(2-Bromobenzoyl)piperazin-1-yl]-4-methyl-6-(piperidin-1-yl)pyrimidine


Enhanced Halogen Bonding Capacity vs. Non-Brominated Analog

The 2-bromobenzoyl substituent provides a sigma-hole donor for halogen bonding with Lewis base sites in protein targets, a feature absent in the non-brominated analog {4-[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}(phenyl)methanone. Literature confirms that bromoaromatic donors interacting with pyrimidine acceptors shift vibrational normal modes and 1H/13C NMR peaks, directly evidencing a non-covalent interaction that can increase binding affinity [1]. The non-brominated analog lacks this capacity, making the target compound a superior choice for design of inhibitors requiring halogen bonding for potency.

Halogen Bonding Medicinal Chemistry Kinase Inhibition

Lipophilicity Modulation (LogP) vs. 3-Bromo Positional Isomer and N-Ethyl Analog

The 2-bromo positional isomer is predicted to have a LogP value comparable to the 3-bromo isomer (LogP = 4.57), which is significantly higher than the N-ethyl analog 4-[4-(2-bromobenzoyl)-1-piperazinyl]-N-ethyl-6-methyl-2-pyrimidinamine (LogP = 3.01) . The non-brominated analog exhibits a LogP of 3.77 . A ΔLogP of approximately 1.5 between the target compound and the N-ethyl analog indicates substantially higher membrane permeability, which is critical for intracellular target engagement. The elevated lipophilicity also influences plasma protein binding and metabolic stability, requiring careful consideration in lead optimization.

LogP Lipophilicity ADME Permeability

Reduced Polar Surface Area (tPSA) vs. N-Ethyl Analog for BBB Penetration Potential

The topological polar surface area (tPSA) of the target compound is estimated at ~44-45 Ų, which is substantially lower than the N-ethyl analog (tPSA = 61.4 Ų) . A tPSA below 60-70 Ų is a well-established threshold for passive blood-brain barrier (BBB) penetration. The non-brominated analog has tPSA of 40.37 Ų . This approximately 17 Ų reduction in tPSA relative to the N-ethyl analog markedly increases the probability of CNS exposure, making the target compound a more suitable candidate for neuroscience or neuro-oncology applications where BBB penetration is required.

tPSA Blood-Brain Barrier CNS Penetration Drug Design

Selective Kinase Inhibition Potential: Class-Level Evidence from Piperazinylpyrimidine Series

Piperazinylpyrimidine derivatives have been demonstrated to selectively inhibit tumor cell growth within the NCI-60 cell line panel. In a seminal study, lead compounds 4 and 15 showed selective cytostatic activity, while compound 16 exhibited global cytotoxicity [1]. Specifically, MDA-MB-468 triple-negative breast cancer cells were among the most sensitive lines. Compound 4 selectively inhibited oncogenic mutant forms of PDGFR family kinases (KIT and PDGFRA mutants) over wild-type isoforms [1]. Although direct IC50 data for CAS 946213-33-8 is not yet published, the compound's structural architecture—combining a 2-bromobenzoyl piperazine with a 4-methyl-6-piperidinyl pyrimidine—aligns it with the kinase-privileged fragment assembly strategy validated in this class.

Kinase Inhibitor Antitumor NCI-60 MDA-MB-468

CCR4 Antagonism Framework: Validated Pharmacophore for Inflammatory and Allergic Diseases

The piperazinyl pyrimidine core is established in the patent literature as a CCR4 antagonist pharmacophore, with lead compounds demonstrating efficacy in models of allergic inflammation and asthma [1]. The target compound incorporates all critical structural features of the Markush formula I, including the piperazine-pyrimidine core and the benzoyl substituent. The 2-bromobenzoyl group provides additional halogen bonding potential that may enhance CCR4 binding affinity beyond what is observed with unsubstituted benzoyl analogs. While specific CCR4 IC50 data for CAS 946213-33-8 is not publicly available, the compound is well-positioned within the pharmacophore space of validated antagonists.

CCR4 Antagonist Chemokine Receptor Asthma Atopic Dermatitis

Structural Uniqueness Assessment: 2-Bromo Positional Isomer vs. 4-Bromo and 3-Bromo Analogs

The ortho-bromo substitution pattern on the benzoyl group confers distinct conformational properties compared to meta- and para-bromo isomers. Ortho-substituted benzamides can exhibit restricted rotation about the aryl-carbonyl bond, giving rise to atropisomerism—a property that can enhance target selectivity by stabilizing a single bioactive conformation [1]. The 4-bromo isomer (CAS 946213-37-2) and 3-bromo isomer lack this conformational restriction. Procurement of the specific 2-bromo isomer is therefore essential for studies investigating conformation-dependent target engagement. The ortho-bromo also influences the pKa of the adjacent carbonyl oxygen through field effects, subtly modulating hydrogen bond acceptor strength.

Regioisomerism Atropisomerism Structure-Activity Relationship

Optimal Application Scenarios for Procuring 2-[4-(2-Bromobenzoyl)piperazin-1-yl]-4-methyl-6-(piperidin-1-yl)pyrimidine


Kinase Inhibitor Lead Optimization for Triple-Negative Breast Cancer

Based on class-level evidence that piperazinylpyrimidine derivatives selectively inhibit MDA-MB-468 triple-negative breast cancer cell growth and target mutant PDGFR family kinases [1], this compound is a high-priority procurement for medicinal chemistry teams developing targeted therapies for basal-like breast cancers. The 2-bromobenzoyl and piperidinyl substituents offer tunable handles for SAR exploration, while the ortho-bromo group provides halogen bonding potential not available in non-halogenated or para-substituted analogs.

CNS-Penetrant Kinase Probe Development (Neuro-Oncology)

The estimated low tPSA (~44-45 Ų) and elevated LogP (~4.5) of this compound position it favorably for blood-brain barrier penetration compared to the N-ethyl analog (tPSA = 61.4 Ų, LogP = 3.01) [1]. Researchers developing kinase probes for glioblastoma or brain metastases should prioritize this scaffold over more polar analogs when CNS exposure is a critical design parameter.

CCR4 Antagonist Discovery for Th2-Driven Inflammatory Diseases

The compound aligns with the validated CCR4 antagonist pharmacophore described in US9493453B2 [2]. Its procurement is strategically relevant for programs targeting asthma, atopic dermatitis, or rheumatoid arthritis, where CCR4 antagonism has demonstrated preclinical efficacy. The 2-bromobenzoyl group may confer binding advantages over unsubstituted analogs through halogen bonding interactions with the receptor.

Atropisomerism and Conformational Restriction Studies in Drug Design

The ortho-bromo substitution creates restricted rotation about the aryl-carbonyl bond, making this compound a valuable tool for studying atropisomerism-driven target selectivity [3]. Procurement of the specific 2-bromo isomer is essential for these investigations, as the 3-bromo and 4-bromo isomers lack this conformational restriction. This structural feature is increasingly recognized as a design element for achieving kinase selectivity.

Quote Request

Request a Quote for 2-[4-(2-Bromobenzoyl)piperazin-1-yl]-4-methyl-6-(piperidin-1-yl)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.